2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-ethyl-6-oxa-2,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-3-9(8-11)7-10-4-6-12-9/h10H,2-8H2,1H3 |
InChI Key |
MWIDZGGKEOHJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CNCCO2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Ethyl 6 Oxa 2,9 Diazaspiro 4.5 Decane and Analogous Spiro 4.5 Decane Derivatives
Design Principles for Spiro[4.5]decane Core Construction
The construction of the spiro[4.5]decane framework, characterized by a central quaternary spiro-carbon connecting a five-membered and a six-membered ring, presents unique steric and stereochemical challenges. Overcoming these hurdles has led to the development of sophisticated and elegant synthetic strategies. Key design principles revolve around the efficient and controlled formation of the spirocyclic core through intramolecular cyclizations, tandem or cascade reactions that form multiple bonds in a single operation, and intermolecular cycloadditions that assemble the framework from separate components. digitellinc.com
Intramolecular Ring-Forming Reactions
Intramolecular reactions are a cornerstone of spirocycle synthesis, leveraging a tethered reactive species to cyclize onto a pre-existing ring. This strategy offers excellent control over regioselectivity.
One powerful method involves the rhodium(II)-catalyzed insertion of carbenes, derived from diazo compounds like diazoarylidene succinimides (DAS), into the O-H bond of phenols or alcohols. beilstein-journals.orgsemanticscholar.orgnih.gov The resulting adduct can then undergo further transformations, such as a thermally promoted Claisen rearrangement followed by a base-catalyzed intramolecular oxa-Michael addition, to yield novel spiro[benzofuran-2,3'-pyrrolidine] derivatives. beilstein-journals.orgsemanticscholar.org In a related approach, Rh(II)-catalyzed O-H insertion into brominated alcohols, followed by base-promoted cyclization, provides access to spiro-annulated tetrahydrofurans and pyrans. nih.gov Another strategy is the iodocyclization of alkenyl alcohols, which has been used to prepare oxa-spirocycles, demonstrating a direct method for forming the oxygen-containing ring. nih.gov
Tandem Reaction Sequences and Cascade Cyclizations
A notable example is the use of samarium(II) iodide (SmI2) to promote a ketyl radical tandem cyclization. nih.govacs.org This reaction, applied to ω-alkynyl carbonyl compounds bearing an activated alkene, can produce spiro[4.5]decanes with high stereoselectivity. nih.govacs.org Another elegant approach is the Lewis acid-catalyzed Prins/pinacol cascade, which has been successfully used to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org
Palladium catalysis has also enabled powerful cascade reactions. A novel spirocyclization has been developed that proceeds through a sequential Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation, effectively assembling spirocyclic pyrrolines. nih.gov Furthermore, cascade reactions involving the thermal elimination of a chlorosulfate (B8482658) moiety, a ring-expansion, and a subsequent cationic cyclization have been developed to prepare spirocarbocycles without the need for additional reagents or catalysts. acs.org
| Reaction Type | Catalyst/Reagent | Substrate Type | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Ketyl Radical Tandem Cyclization | SmI2 | ω-Alkynyl Carbonyl Compounds | Spiro[4.5]decanes | nih.govacs.org |
| Prins/Pinacol Cascade | Lewis Acid | Aldehydes and Cyclobutanols | 8-Oxaspiro[4.5]decan-1-ones | rsc.org |
| Narasaka–Heck/C–H Activation/[4+2] Annulation | Palladium Catalyst | γ,δ-Unsaturated Oxime Esters | Spirocyclic Pyrrolines | nih.gov |
| Ring-Expansion/Cationic Cyclization | Thermal (no catalyst) | Chlorosulfate Derivatives | Spirocarbocycles | acs.org |
| Au/Pd Relay Catalytic Tandem Cyclization | Gold and Palladium Catalysts | Enynamides and Vinyl Benzoxazinanones | 2-Oxa-7-azaspiro[4.5]decanes | researchgate.net |
Intermolecular Cycloaddition Methodologies for Spiroheterocycle Assembly
Intermolecular cycloadditions are powerful reactions that bring together two or more separate molecules to rapidly construct the spirocyclic core. These methods are particularly valuable for creating molecular diversity.
The [3+2] cycloaddition is a versatile method for constructing five-membered rings, a key component of the spiro[4.5]decane system. A prominent application is the reaction of azomethine ylides with suitable dipolarophiles. For instance, azomethine ylides generated in situ from isatins and amino acids can react with various dipolarophiles in a [3+2] cycloaddition to form spiro-pyrrolidine and spiro-pyrrolizidine systems, often with high stereoselectivity. nih.gov
Recent advances have combined photocatalysis with organocatalysis to achieve highly diastereoselective [3+2] cycloadditions. mdpi.comresearchgate.net For example, the reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, using cooperative photocatalysis and a phosphoric acid catalyst, yields 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity (up to 99:1 dr). mdpi.comresearchgate.net
The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful and reliable methods for forming six-membered rings. wikipedia.org The hetero-Diels-Alder variant, where either the diene or the dienophile contains a heteroatom, is exceptionally useful for synthesizing heterocyclic scaffolds. wikipedia.orgnumberanalytics.com This approach can be used to construct the six-membered nitrogen- and/or oxygen-containing ring of an oxa-diaza-spiro[4.5]decane system.
For example, carbonyl groups can act as dienophiles in oxo-Diels-Alder reactions to form dihydropyran rings, and imines can participate in aza-Diels-Alder reactions to yield various nitrogen-containing heterocycles. wikipedia.org One-pot strategies have been developed that combine other reactions with a Diels-Alder cycloaddition. A ring-closing enyne metathesis can be followed by an in-situ Diels-Alder reaction to produce complex spirocycles. nih.gov The reactivity in Diels-Alder reactions can also be enhanced through structural modifications; for instance, creating a spiro-junction with a small ring like cyclobutane (B1203170) can increase the reaction rate significantly compared to non-spirocyclic analogues. raineslab.com
Stereoselective Syntheses of Spiro[4.5]decane Derivatives Bearing Oxa and Diaza Moieties
Achieving stereocontrol in the synthesis of spirocycles is crucial, as the biological activity of these molecules often depends on their specific three-dimensional arrangement. Many modern synthetic methods are designed to produce spiro[4.5]decane derivatives with high levels of diastereoselectivity and/or enantioselectivity.
Stereoselective outcomes are often achieved through catalyst control. For example, a gold(I)-catalyzed cascade cyclization of azido-alkynes has been shown to produce 2-(hydroxymethyl)-C2-spirocyclic indolin-3-ones as a single stereoisomer. acs.org The stereoselectivity is thought to be facilitated by hydrogen bonding in the transition state. acs.org Similarly, SmI2-promoted tandem cyclizations can be highly stereoselective, with the choice of additives influencing the stereochemical course of the reaction. nih.govacs.org Organocatalysis has also emerged as a powerful tool. Squaramide catalysts have been used in aza-Michael/Michael cyclization cascade reactions to afford spiro-oxindole piperidin-2-one derivatives with excellent yields and high stereoselectivities (up to >20:1 dr and 99% ee). researchgate.net
Another effective strategy is to use a chiral starting material to direct the stereochemical outcome. An efficient and stereocontrolled route to (R)- and (S)-configured 1,6,9-trioxaspiro[4.5]decanes has been developed starting from D-glucose, demonstrating how a chiral pool starting material can be used to synthesize novel spiroacetal motifs with defined stereochemistry at the spiro-center. semanticscholar.org
| Methodology | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Photocatalyst + Phosphoric Acid | 2-Amino-spiro[4.5]decane-6-ones | up to 99:1 dr | mdpi.comresearchgate.net |
| Ketyl Radical Tandem Cyclization | SmI2 | Spiro[4.5]decanes | Highly stereoselective | nih.govacs.org |
| Cascade Cyclization | Gold(I) Catalyst | 2-(Hydroxymethyl)-C2-spirocyclic indolin-3-ones | Single stereoisomer | acs.org |
| Aza-Michael/Michael Cascade | Squaramide Organocatalyst | Spiro-oxindole piperidin-2-ones | >20:1 dr, up to 99% ee | researchgate.net |
| Chiral Pool Synthesis | (Starting from D-Glucose) | 1,6,9-Trioxaspiro[4.5]decanes | Stereocontrolled (R)- and (S)-isomers | semanticscholar.org |
Chiral Control Elements in Spirocyclization Reactions
The establishment of stereocenters during the formation of spirocycles is a fundamental challenge in synthetic chemistry. Chiral control elements, which can be either substrate-based or reagent-based, are employed to dictate the three-dimensional arrangement of the final product.
One effective strategy involves the use of starting materials that already possess defined stereochemistry. Carbohydrates, for instance, serve as valuable chiral pool starting materials for the synthesis of spiroacetals. Chiral spiroacetals, including 1,6-dioxaspiro[4.5]decane systems, have been prepared from carbohydrates in their pyranose or furanose forms. nih.gov The spirocyclization is achieved through an intramolecular hydrogen abstraction reaction from a conveniently homologated carbohydrate, promoted by alkoxy radicals. nih.gov For example, photolysis of a C-1 homologated glucopyranose derivative in the presence of (diacetoxyiodo)benzene (B116549) and iodine can yield a mixture of diastereomeric spiro-tetrahydrofurans. nih.gov The inherent chirality of the carbohydrate backbone directs the stereochemical outcome of the spirocyclization, although it often results in a mixture of diastereomers at the newly formed spirocenter.
Another approach to chiral control involves utilizing existing stereocenters in the substrate to guide the formation of new ones. This principle is evident in the synthesis of biologically important sesquiterpenes like gleenol (B1239691) and axenol, where a Claisen rearrangement of a substrate with pre-existing stereochemistry is used to construct a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. researchgate.netnih.gov The stereochemistry of the substituents on the starting bicyclic dihydropyran directly translates into the stereochemical configuration of the final spirocyclic product. researchgate.net
Asymmetric Catalysis in Spiro[4.5]decane Construction
Asymmetric catalysis offers a powerful and efficient means to generate enantiomerically enriched spiro[4.5]decanes, often with high levels of stereocontrol. This is achieved by using a small amount of a chiral catalyst to generate a large amount of a chiral product. Both transition metal catalysts and organocatalysts have proven highly effective in this domain.
Transition Metal-Catalyzed Enantioselective Routes
Transition metals, particularly palladium (Pd), rhodium (Rh), and copper (Cu), in combination with chiral ligands, are workhorses in asymmetric synthesis and have been successfully applied to the construction of spiro[4.5]decanes. rsc.orgmdpi.comoaepublish.com
A palladium-catalyzed decarboxylative strategy has been developed for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones, which feature challenging vicinal quaternary carbons. rsc.org This approach utilizes vinyl methylene (B1212753) cyclic carbonates and p-quinone methides as reaction partners, proceeding at room temperature with high diastereo- and enantioselectivity. rsc.org Similarly, Pd-catalyzed asymmetric (4+2) dipolar cyclization by trapping π-allyl-Pd 1,4-dipoles with in situ-generated ketenes provides a route to chiral spiro-indenes with high enantio- and diastereoselectivities (up to 97% ee and 19:1 dr). oaepublish.com The choice of the chiral ligand, such as a P,S ligand or a chiral phosphoramidite (B1245037) ligand, is critical for achieving high stereocontrol. oaepublish.com
Rhodium catalysts have also been employed in enantioselective cyclopropanation reactions which can be a key step in the synthesis of complex molecules containing spiro systems. mdpi.com Furthermore, copper-catalyzed intramolecular double O-arylation has been used for the enantioselective formation of chiral oxa-spirocycles, including oxa-spiro acs.orgacs.orgcycles, with good yields and moderate to high enantioselectivities. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Enantioselective Spiro[4.5]decane Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Pd2(dba)3 / Chiral P,S Ligand | (4+2) Dipolar Cyclization | Vinylbenzoxazinanones & 1-Diazonaphthalene-2(1H)-ones | Spiro-indenes | Up to 97% ee, 19:1 dr | oaepublish.com |
| Pd(0) / Chiral Ligand | Decarboxylative Cycloaddition | Vinyl methylene cyclic carbonates & p-Quinone methides | Spiro[4.5]deca-6,9-dien-8-ones | Up to 96:4 er, >20:1 dr | rsc.org |
| Cu Catalyst / Chiral Ligand | Intramolecular Double O-Arylation | Diols and Dihalides | Oxa-spiro acs.orgacs.orgcycles | Moderate to high ee | researchgate.net |
Organocatalytic Diastereoselective and Enantioselective Pathways
Organocatalysis has emerged as a complementary and powerful strategy for the asymmetric synthesis of spirocycles, avoiding the use of potentially toxic and expensive metals. Chiral small molecules such as amines, phosphoric acids, and cinchona alkaloids can effectively catalyze stereoselective transformations. mdpi.comresearchgate.netrsc.org
A notable example is the synergistic use of photocatalysis and organic phosphoric acid catalysis to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net This [3+2] cycloaddition of cyclopropylamines with olefins proceeds with high diastereoselectivity (up to 99:1 dr) under mild, metal-free conditions. mdpi.com The chiral phosphoric acid catalyst is believed to control the conformation of the reaction intermediates through hydrogen bonding, thereby directing the stereochemical outcome. researchgate.net
Cinchona alkaloid-derived bifunctional thiourea (B124793) catalysts have been successfully used in the diastereo- and enantioselective domino Michael-cyclization–tautomerization reaction of isatylidene malononitriles with α,α-dicyanoalkenes. rsc.org This method provides multi-functionalized spiro oxindole (B195798) dienes in high yields and with excellent enantioselectivities (up to 96% ee). rsc.org Similarly, quinine-derived chiral bifunctional squaramide organocatalysts have been employed to merge spiro-tetrahydroquinoline with spiro-benzofuranone into a single novel skeleton with excellent diastereo- and enantioselectivities (>20:1 dr, >99% ee). rsc.org
Table 2: Examples of Organocatalytic Enantioselective Spiro[4.5]decane Synthesis
| Catalyst | Reaction Type | Substrates | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| BINOL-derived Phosphoric Acid | [3+2] Cycloaddition | 2-Methylene-tetrahydronaphtalene-1-ones & N-Cyclopropylanilines | 2-Amino-spiro[4.5]decane-6-ones | Up to 99:1 dr | mdpi.com |
| Cinchona Alkaloid-derived Thiourea | Domino Michael-cyclization–tautomerization | Isatylidene malononitriles & α,α-Dicyanoalkenes | Spiro oxindole dienes | Up to 96% ee, 7.9:1 dr | rsc.org |
| Quinine-derived Squaramide | Cascade Reaction | Not specified | Spiro-tetrahydroquinolines | >99% ee, >20:1 dr | rsc.org |
Diastereoselective Strategies for Multi-Substituted Spiro[4.5]decanes
The synthesis of spiro[4.5]decanes with multiple substituents presents the additional challenge of controlling the relative stereochemistry between these substituents. Diastereoselective strategies, often involving cascade or domino reactions, are particularly effective for this purpose.
A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org This reaction, conducted under phase-transfer catalysis conditions, yields products with complete diastereoselectivity in many cases. beilstein-journals.org The formation of multiple carbon-carbon bonds in a single operation under stereochemical control is a hallmark of this efficient approach.
Similarly, a NaH-promoted domino reaction between an azadiene bearing an indene (B144670) moiety and a Nazarov reagent has been developed to afford a variety of spiro[4.5]decane derivatives. researchgate.net This [4+2] cycloaddition proceeds with good yields and high diastereoselectivity. researchgate.net Density functional theory (DFT) calculations have been used to understand the reaction mechanism and the origin of the observed diastereoselectivity. researchgate.net The development of such cascade reactions is crucial for the efficient construction of complex, multi-substituted spirocyclic systems from simple precursors. beilstein-journals.org
Synthetic Routes to Oxygen and Nitrogen Heteroatom Incorporation in Spiro[4.5]decane Systems
The incorporation of heteroatoms such as oxygen and nitrogen into the spiro[4.5]decane framework is essential for modulating the physicochemical and biological properties of these molecules. The title compound, 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane, is a prime example where such incorporation is key to its identity.
Classical synthetic routes to such structures often involve the sequential construction of the heterocyclic rings. smolecule.com For instance, a 4-substituted piperidine (B6355638) derivative can serve as a template, where the second heterocyclic ring containing the additional nitrogen and oxygen atoms is built onto the piperidine core through nucleophilic substitution or condensation reactions. smolecule.com A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting a practical approach to N,O-containing spirocycles. researchgate.net
Formation of the Oxa Ring in Spiro[4.5]decane
Specific strategies for constructing the oxygen-containing ring in oxa-spiro[4.5]decane systems are of significant interest. A facile one-pot synthetic method has been developed for building 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration. acs.orgacs.orgnih.gov This transition-metal-free approach allows for the synthesis of over 30 different 6-oxa-spiro[4.5]decane derivatives. acs.org
Another powerful strategy for forming the oxa-ring is through spirocyclization involving an oxygen nucleophile. An organocatalytic Michael–Henry acetalization cascade has been reported for the asymmetric synthesis of structurally complex oxa-spirocyclic indanones. acs.org The reaction involves an intramolecular attack of a hydroxyl group onto a carbonyl or iminium ion intermediate, leading to the formation of the oxa-ring.
Introduction of Diaza Moieties within the Spiro[4.5]decane Framework
The creation of the diazaspiro[4.5]decane core is a critical step that can be accomplished through various synthetic routes. Classical approaches often rely on the sequential formation of rings and subsequent functionalization. smolecule.com A foundational strategy involves using piperidin-4-one derivatives as a template. These intermediates are functionalized to build the second heterocyclic ring through reactions like nucleophilic substitution or condensation. smolecule.com For instance, a multi-step synthesis might begin with the alkylation of a piperidin-4-one derivative, followed by oxidation and cyclization with a hydroxylamine (B1172632) derivative to form the 6-oxa-2,9-diazaspiro[4.5]decane skeleton. smolecule.com
More contemporary and efficient methods focus on domino or tandem reactions to construct the spirocyclic system in fewer steps. One such advanced strategy is a diastereoselective gold/palladium relay catalytic tandem cyclization. researchgate.net This process can generate dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives from readily available enynamides under mild conditions. researchgate.net Another innovative one-pot method involves the palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides, which forms three new carbon-carbon bonds to yield diazaspiro[4.5]decanes that feature exocyclic double bonds. rsc.org
The intramolecular Schmidt reaction, which involves ketones and alkyl azides, has also been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones, showcasing another pathway to introduce nitrogen-containing functionalities into the spiro[4.5]decane system. mdpi.com Furthermore, a convenient synthesis for the related 8-oxa-2-azaspiro[4.5]decane has been developed using commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net
A comparative overview of selected synthetic strategies for introducing diaza moieties is presented below:
| Strategy | Key Reagents/Catalysts | Description | Reference |
| Classical Multi-Step Synthesis | Piperidin-4-one derivatives, hydroxylamine | Sequential ring formation and functionalization. | smolecule.com |
| Au/Pd Relay Catalysis | Enynamides, Gold/Palladium catalysts | Tandem cyclization to form dearomatic oxa-azaspiro[4.5]decanes. | researchgate.net |
| Palladium-Catalyzed Domino Reaction | Yne-en-ynes, Aryl halides, Pd(OAc)2–PPh3 | One-pot synthesis forming three C-C bonds and an exocyclic double bond. | rsc.org |
| Intramolecular Schmidt Reaction | Ketones, Alkyl azides | Cyclization to form 2-amino-spiro[4.5]decane-6-ones. | mdpi.com |
Strategic Functionalization and Derivatization of Spiro[4.5]decane Skeletons
Once the core spiro[4.5]decane framework is established, further modifications are often necessary to develop compounds with specific properties or to enable further synthetic transformations.
After the spirocycle is formed, a variety of chemical modifications can be performed. For the parent compound, this compound, several reactions are possible. smolecule.com Nucleophilic substitution can occur at the nitrogen atoms, for example, through reactions with alkyl halides in the presence of a base. smolecule.com Oxidation reactions using agents like potassium permanganate (B83412) can yield the corresponding oxides, while reduction with reagents such as lithium aluminum hydride can produce amines or alcohols. smolecule.com
In more complex systems, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, a series of these compounds have been synthesized and subsequently evaluated for their biological activity as potential chitin (B13524) synthase inhibitors. researchgate.netnih.gov This demonstrates how post-cyclization modifications are crucial for creating libraries of compounds for screening purposes.
An "exit vector" is a functional group strategically placed on the molecule that serves as a handle for further, more complex synthetic steps. The installation of these vectors is a key strategy in combinatorial chemistry and fragment-based drug design.
One-step synthetic methods can be designed to inherently include such functionalities. For example, the palladium-catalyzed domino reaction that produces diazaspiro[4.5]decanes also creates an exocyclic double bond. rsc.org This double bond is a versatile functional group that can act as an exit vector, allowing for a wide range of subsequent reactions such as hydrogenation, oxidation, or addition reactions to further elaborate the molecular structure.
Another approach involves the synthesis of spiro[4.5]deca-6,9-diene-2,8-diones through the copper-catalyzed decomposition of phenolic α-diazoketones. rsc.org The resulting di-one structure offers multiple sites for selective functionalization, acting as precursors for more complex derivatives. These reactive sites are prime locations for installing exit vectors for subsequent synthetic diversification.
The following table summarizes examples of installed exit vectors and their potential for further reactions:
| Exit Vector | Synthetic Origin | Potential Subsequent Reactions | Reference |
| Exocyclic Double Bond | Palladium-catalyzed domino reaction of yne-en-ynes. | Hydrogenation, Oxidation (e.g., ozonolysis), Halogenation, Michael addition. | rsc.org |
| Ketone/Di-one | Copper-catalyzed decomposition of phenolic α-diazoketones. | Wittig reaction, Grignard addition, Reductive amination, Aldol condensation. | rsc.org |
Mechanistic Investigations and Reaction Dynamics of 2 Ethyl 6 Oxa 2,9 Diazaspiro 4.5 Decane Transformations
Unraveling Reaction Mechanisms in Spirocyclic Formation
The construction of the spiro[4.5]decane skeleton, a core structure in numerous natural products and bioactive molecules, can be achieved through a variety of sophisticated chemical strategies. mdpi.comcapes.gov.br The efficiency and selectivity of these synthetic methods are governed by the underlying reaction mechanisms, which can involve radical intermediates, transition metal catalytic cycles, or organocatalytic activation.
Radical cascade reactions offer a powerful and efficient method for constructing complex cyclic systems in a single step. nih.gov These reactions involve a sequence of two or more radical-mediated bond formations, allowing for the rapid assembly of intricate molecular architectures from simple precursors. nih.gov In the context of spiro[4.5]decane synthesis, a radical cascade might be initiated by the generation of a radical species that undergoes an intramolecular cyclization to form one of the rings, followed by a second cyclization or trapping event to complete the spirocyclic core.
Strain-enabled radical spirocyclization provides a modern approach, using the release of ring strain in precursors like bicyclobutanes to drive the reaction forward under mild, catalyst-free conditions, often initiated by visible light. rsc.org Another strategy involves the photocatalytic generation of radicals from precursors such as diethyl 2-bromo-2-(2-methoxybenzyl)malonate, which can then react with alkynes to build the spiro[4.5]deca-1,7,9-trien-6-one skeleton. acs.org While stoichiometric oxidants like manganese(III) acetate (B1210297) have been used historically, modern methods focus on catalytic generation of radicals. acs.org
Table 1: Key Features of Radical Cascade Routes to Spirocycles
| Feature | Description | Research Findings |
|---|---|---|
| Initiation | Generation of an initial radical species. | Can be achieved via photoredox catalysis, visible-light-initiated chain propagation, or using traditional radical initiators. acs.orgresearchgate.net |
| Propagation | A sequence of intramolecular cyclizations. | Often involves a 5-endo-trig or 5-exo-trig ring closure to form the first ring of the spirocycle. researchgate.net |
| Termination | Formation of the final spirocyclic product. | The cascade terminates upon formation of the second ring and quenching of the radical. |
| Precursors | Acyclic compounds designed to cyclize. | For 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane, a potential precursor could involve an N-centered radical attacking an appropriately positioned alkene, followed by a second cyclization. |
This table is generated based on general principles of radical cascade reactions applied to spirocycle synthesis.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing highly selective and efficient routes to complex molecules. researchgate.net Palladium, gold, and iron catalysts have been instrumental in the synthesis of spiro[4.5]decane derivatives. mdpi.comresearchgate.net
A noteworthy strategy is the use of Au/Pd relay catalysis in a tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process begins with a gold-catalyzed cyclization of an enynamide to generate a furan-derived azadiene intermediate. This intermediate then undergoes a palladium-catalyzed [4+2] cycloaddition with a Pd-π-allyl dipole, which is formed from the decarboxylation of a vinyl benzoxazinanone. researchgate.net This relay catalysis approach allows for the construction of the complex spiro skeleton with high diastereoselectivity under mild conditions. researchgate.net
Table 2: Examples of Metal-Catalyzed Spiro[4.5]decane Synthesis
| Catalyst System | Reaction Type | Key Mechanistic Step | Yield / Selectivity | Reference |
|---|---|---|---|---|
| Au/Pd Relay | Tandem Cyclization / [4+2] Cycloaddition | Gold-catalyzed azadiene formation followed by Pd-catalyzed cycloaddition. | 31–97% yield, >20:1 dr | researchgate.net |
| Palladium | Asymmetric Synthesis | Asymmetric synthesis of spiro[4.5]-1-one compounds. | High selectivity reported. | mdpi.comresearchgate.net |
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and green chemistry. mdpi.comnih.gov In the synthesis of spiro[4.5]decanes, organocatalysts, particularly chiral phosphoric acids, have been used to control stereoselectivity.
One prominent example involves a synergistic approach integrating photocatalysis and organocatalysis for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones to form 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net Mechanistic investigations suggest that the reaction is initiated by the interaction of the N-cyclopropylaniline with the chiral phosphoric acid catalyst. researchgate.net This activation facilitates the cycloaddition, leading to the final product with high diastereoselectivity (up to 99:1). mdpi.comresearchgate.net This method is notable for being metal-free and proceeding under mild conditions with high atom economy. mdpi.com
Domino reactions, such as a Knoevenagel/Michael/cyclization sequence, can also be organocatalyzed, for instance by an ionic liquid, to produce spiro compounds from three or more starting materials in a single, efficient process. nih.gov
Intramolecular Rearrangement Processes in Spiro[4.5]decane Chemistry
Intramolecular rearrangements are fundamental processes in organic chemistry that allow for the reorganization of a molecule's carbon skeleton. In the context of spiro[4.5]decane chemistry, these rearrangements can be powerful tools for constructing the spirocyclic core or for creating more complex, fused-ring systems from spirocyclic precursors.
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. youtube.com The Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement, is a classic example that has been widely applied in synthesis. libretexts.orglibretexts.org In this reaction, an allyl vinyl ether or an allyl aryl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. libretexts.orglibretexts.org
The reaction proceeds through a concerted, cyclic six-membered transition state. libretexts.org While specific examples involving this compound are not detailed in the literature, the Claisen rearrangement is a viable strategy for synthesizing spirocyclic ketones. For instance, a gold(I)-catalyzed Claisen-type rearrangement of cyclic 8-aryl-2,7-enyn-1-ols has been used to produce spirocyclic ketones. A biological example includes the chorismate mutase catalyzed Claisen rearrangement of chorismate to prephenate, a key step in the biosynthesis of aromatic amino acids. libretexts.org
Table 3: Characteristics of mdpi.commdpi.com Sigmatropic Rearrangements
| Rearrangement | Substrate | Product | Key Feature |
|---|---|---|---|
| Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Involves C-O bond breaking and C-C bond formation. libretexts.org |
| Aromatic Claisen | Allyl aryl ether | o-Allylphenol | Initially forms a non-aromatic dienone intermediate. libretexts.orglibretexts.org |
| Cope | 1,5-diene | Isomeric 1,5-diene | An all-carbon analogue of the Claisen rearrangement. libretexts.org |
The Wagner-Meerwein rearrangement is a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org This rearrangement is a powerful method for skeletal reorganization and is often used to construct complex ring systems, including spirocycles. capes.gov.brresearchgate.net
A prominent application is the Nazarov cyclization/Wagner-Meerwein rearrangement sequence. capes.gov.brresearchgate.netnih.gov In this process, a Lewis acid promoter induces a Nazarov cyclization to form an oxyallyl cation intermediate. This cation then undergoes a Wagner-Meerwein rearrangement, where the migration of a group leads to the formation of the spirocyclic framework and can install quaternary stereocenters. capes.gov.brresearchgate.net The course of the reaction, including which group migrates, depends on the substrate's substitution pattern and the specific promoter used. capes.gov.brresearchgate.net
In other examples, spiroalkanols, such as 7,8-benzo-fused spiro[4.5]decan-6-ols, have been shown to undergo acid-catalyzed Wagner-Meerwein rearrangements to yield condensed three-ring systems. researchgate.net The reaction conditions can be tuned to favor the rearrangement product over simple dehydration. researchgate.net
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-oxa-7-azaspiro[4.5]decane |
| Vinyl benzoxazinanone |
| N-cyclopropylaniline |
| 2-methylene-tetrahydronaphtalene-1-one |
| 2-amino-spiro[4.5]decane-6-one |
| Diethyl 2-bromo-2-(2-methoxybenzyl)malonate |
| Spiro[4.5]deca-1,7,9-trien-6-one |
| Allyl vinyl ether |
| Allyl aryl ether |
| γ,δ-Unsaturated carbonyl compound |
| o-Allylphenol |
| Chorismate |
| Prephenate |
| 7,8-benzo-fused spiro[4.5]decan-6-ol |
| Isatin |
| Malononitrile |
| Barbituric acid |
| 1-methylimidazolium chloride |
| Tetrahydropyran-4-carbonitrile |
| 1-bromo-2-fluoroethane |
Ring Expansion and Contraction Phenomena
Ring expansion and contraction are common rearrangements in cyclic systems, often driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. For a molecule like this compound, these phenomena would likely involve the piperidine (B6355638) portion of the spirocycle.
Plausible Mechanisms for Ring Expansion:
Ring expansion of the piperidine ring in the this compound scaffold could theoretically proceed through mechanisms analogous to those observed in other cyclic amines and piperidines. One such pathway could be a Tiffeneau-Demjanov-type rearrangement. This would necessitate the formation of a reactive intermediate, such as a diazonium salt from a primary amine precursor to the spirocycle, or the generation of a carbocation adjacent to the ring.
For instance, if a functional group on the piperidine ring (e.g., a hydroxyl or an amino group) is converted into a good leaving group, its departure could trigger a 1,2-alkyl shift, leading to an expanded ring system. The driving force for such a rearrangement is often the formation of a more stable carbocation.
Plausible Mechanisms for Ring Contraction:
Ring contraction of the piperidine ring is also a plausible transformation, potentially occurring via a Favorskii-type rearrangement if an appropriate α-halo ketone precursor to the spirocycle is considered. More relevant to the saturated piperidine ring in the title compound would be photochemical methods. For example, photomediated ring contractions of saturated N-acyl piperidines have been reported to proceed via a Norrish Type II hydrogen atom transfer, leading to a 1,4-diradical that fragments and subsequently cyclizes to form a substituted pyrrolidine (B122466). While this has not been documented specifically for this compound, it represents a potential pathway for the contraction of its piperidine ring under photochemical conditions.
Another possibility for ring contraction involves cationic rearrangements, where the loss of a leaving group from the piperidine ring could initiate a rearrangement to a more stable, smaller ring system, although this is generally less common than expansion to a six-membered ring.
Stereochemical Control and Diastereoselectivity Mechanistic Aspects
The stereochemical integrity of the spirocyclic core and the control of diastereoselectivity in reactions involving this compound are of paramount importance, especially in the context of synthesizing stereochemically pure compounds for various applications. The spirocyclic nature of the molecule, with its inherent three-dimensionality, presents unique stereochemical challenges and opportunities.
The synthesis of related oxa-azaspiro[4.5]decane derivatives has been shown to proceed with high diastereoselectivity. For example, a gold and palladium relay catalytic tandem cyclization has been utilized to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with diastereomeric ratios ranging from 6:1 to greater than 20:1. researchgate.net This suggests that the steric and electronic properties of the starting materials and catalysts play a crucial role in directing the stereochemical outcome.
In the context of this compound, the ethyl group on one of the nitrogen atoms can exert significant stereochemical influence on incoming reagents. The conformational rigidity of the spirocyclic system would likely lead to one face of the molecule being more sterically hindered than the other, resulting in facial selectivity during reactions such as alkylations, acylations, or cycloadditions.
Computational studies on similar spirocyclic systems have proven invaluable in understanding and predicting stereochemical outcomes. rsc.orgrsc.org Density Functional Theory (DFT) calculations, for instance, can be employed to model transition states and determine the relative energies of different diastereomeric pathways. Such studies could elucidate the role of the N-ethyl group in directing the stereochemistry of reactions involving the piperidine ring.
The synthesis of related spirocyclic piperidines has been achieved with a focus on stereocontrol. elsevierpure.comnih.govrsc.orgnih.gov These methods often rely on substrate-controlled or catalyst-controlled diastereoselective reactions. For this compound, any synthetic route would need to carefully consider the introduction of the spirocenter and the relative stereochemistry of the substituents on both rings.
The following table summarizes diastereoselectivity in the synthesis of related spirocyclic compounds, which can provide insights into the potential for stereochemical control in reactions involving this compound.
| Reaction Type | Spirocyclic System | Catalyst/Method | Diastereomeric Ratio (d.r.) | Reference |
| Tandem Cyclization | 2-Oxa-7-azaspiro[4.5]decane | Au/Pd Relay Catalysis | 6:1 to >20:1 | researchgate.net |
| [3+2] Cycloaddition | 2-Amino-spiro[4.5]decane-6-ones | Photocatalysis/Organocatalysis | up to 99:1 | mdpi.com |
| Radical Cyclization | 2,4,5-Trisubstituted Piperidines | Radical Initiator | 3:2 to 40:1 | nih.gov |
| Michael Strategy | Functionalized Cyclohexanones | Phase Transfer Catalyst | Complete diastereoselectivity | beilstein-journals.org |
Advanced Spectroscopic Characterization Techniques for Spiro 4.5 Decane Heterocycles
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of "2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, providing crucial insights into the connectivity, stereochemistry, and conformational dynamics of the molecule.
Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies
A comprehensive NMR analysis of "this compound" would involve a series of experiments to map out its complex spin systems.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The ethyl group substituent at the 2-position would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons within the piperidine (B6355638) and morpholine (B109124) rings would appear as a series of complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spiro carbon atom would be a key diagnostic signal, typically appearing in a distinct region of the spectrum. The carbons of the ethyl group and the two heterocyclic rings would also give rise to a series of signals whose chemical shifts are indicative of their local electronic environment.
2D NMR Spectroscopy: To unravel the complex proton and carbon spectra, a suite of 2D NMR experiments is essential:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the piperidine and morpholine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity across the spirocyclic system and for confirming the position of the ethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1 | Multiplet | ~45-55 |
| 3 | Multiplet | ~50-60 |
| 4 | Multiplet | ~50-60 |
| 5 (Spiro) | - | ~70-80 |
| 7 | Multiplet | ~65-75 |
| 8 | Multiplet | ~45-55 |
| 10 | Multiplet | ~45-55 |
| Ethyl-CH₂ | Quartet | ~50-60 |
| Ethyl-CH₃ | Triplet | ~10-15 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Application of NMR for Conformational Assignment and Stereochemical Elucidation
The rigid, yet conformationally complex, nature of the spiro[4.5]decane framework makes NMR a powerful tool for stereochemical and conformational analysis. The piperidine and morpholine rings can adopt various chair, boat, or twist-boat conformations. The analysis of coupling constants from the ¹H NMR spectrum and the observation of through-space correlations in the NOESY spectrum are critical for determining the preferred conformation of the rings and the relative orientation of substituents. For instance, the observation of strong NOE signals between specific axial protons across the rings can provide definitive evidence for a particular chair conformation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination
High-resolution mass spectrometry is a crucial technique for determining the precise molecular weight and elemental composition of "this compound". The molecular formula of this compound is C₉H₁₈N₂O, with an exact mass of 170.1419 g/mol . smolecule.combldpharm.com HRMS can confirm this with a high degree of accuracy, typically to within a few parts per million (ppm). This level of precision is essential to distinguish the target compound from other potential isomers or compounds with similar nominal masses. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of fragments corresponding to the ethyl group or parts of the heterocyclic rings.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 171.1492 | ~171.1490 |
| [M+Na]⁺ | 193.1311 | ~193.1309 |
Note: The observed m/z values are hypothetical but represent typical accuracy for HRMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C-N, C-O, and C-H bonds within the molecule. The absence of certain bands, such as a carbonyl (C=O) stretch, can confirm the integrity of the heterocyclic rings.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300-3500 (broad) |
| C-H Stretch | ~2850-3000 |
| C-N Stretch | ~1000-1250 |
| C-O Stretch | ~1050-1150 |
X-ray Diffraction Crystallography for Solid-State Structural Determination
While NMR provides detailed structural information in solution, X-ray diffraction crystallography offers the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state. For a complex spirocyclic compound like "this compound", a single-crystal X-ray structure would provide precise bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity of the atoms, the stereochemistry at the spiro center, and the conformation of the piperidine and morpholine rings in the crystalline state. This technique is particularly valuable for resolving any ambiguities that may arise from the interpretation of solution-state NMR data.
Integration of Spectroscopic Data with Computational Results for Structural Confirmation
The integration of experimental spectroscopic data with computational chemistry methods provides a powerful approach for the comprehensive structural confirmation of complex molecules. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts, vibrational frequencies, and stable conformations of "this compound". By comparing the calculated data with the experimental NMR and FT-IR spectra, a high level of confidence in the structural assignment can be achieved. Furthermore, computational modeling can provide insights into the relative energies of different conformations, helping to rationalize the experimentally observed structures.
Academic and Synthetic Applications of 2 Ethyl 6 Oxa 2,9 Diazaspiro 4.5 Decane Scaffolds
Role as Versatile Building Blocks for Diversified Chemical Libraries
The rigid, three-dimensional architecture of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane makes it an exceptional building block for the construction of diversified chemical libraries. Its distinct structure allows for the exploration of chemical space in a way that is not achievable with more traditional, planar molecules. This is particularly valuable in the field of drug discovery, where structural diversity is a key factor in identifying new lead compounds.
The presence of two nitrogen atoms and one oxygen atom in the spirocyclic framework provides multiple points for functionalization, allowing for the creation of a wide array of derivatives. These heteroatoms also introduce polarity and hydrogen-bonding capabilities, which can enhance the interaction of the resulting molecules with biological targets. The ethyl group at the 2-position further influences the compound's lipophilicity and steric profile, adding another layer of diversity to the potential library of compounds.
Research into spirocyclic scaffolds has demonstrated their importance in medicinal chemistry. bldpharm.com The inherent three-dimensionality of these scaffolds can lead to improved physicochemical properties, such as increased water solubility and better metabolic stability, which are desirable characteristics for drug candidates. bldpharm.com For instance, the incorporation of an oxygen atom into a spirocyclic unit has been shown to dramatically improve water solubility and lower lipophilicity. nih.gov
The utility of spirocyclic scaffolds extends to the synthesis of DNA-encoded libraries (DELs), a powerful technology for the rapid screening of large numbers of compounds. The development of synthetic methods compatible with DNA tags has enabled the incorporation of complex, F(sp3)-rich molecules like oxa-azaspirocycles into these libraries, providing access to novel chemical entities for drug discovery programs. rsc.org
Table 1: Application of Related Spirocyclic Scaffolds in Chemical Library Development
| Spirocyclic Scaffold | Application in Library Synthesis | Key Features and Advantages |
| 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes | Synthesis of F(sp3)-rich DNA-encoded libraries. rsc.org | Provides access to unexplored libraries of azaspiro compounds with additional synthetic handles for further functionalization. rsc.org |
| Diazaspiro[4.5]decane derivatives | Used as intermediates in the synthesis of complex organic molecules for biological screening. nih.gov | The rigid scaffold allows for the systematic variation of substituents to probe structure-activity relationships. |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Development of selective ligands for biological targets, such as sigma-1 receptors. nih.govresearchgate.net | The defined stereochemistry and functionalization points enable the creation of libraries of compounds with high affinity and selectivity. nih.govresearchgate.net |
Contribution to the Development of Novel Organic Reaction Methodologies
The synthesis of the this compound scaffold and its analogs has spurred the development of novel organic reaction methodologies. The construction of the spirocyclic core, which involves the formation of multiple carbon-heteroatom and carbon-carbon bonds, presents a significant synthetic challenge that has been addressed through innovative strategies.
One notable advancement is the development of one-pot domino reactions. For example, a palladium-catalyzed domino reaction has been utilized for the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds, forming three carbon-carbon bonds in a single step. rsc.orgnih.gov This approach offers high efficiency and regioselectivity, streamlining the synthesis of these complex structures. rsc.orgnih.gov
Furthermore, iodocyclization has emerged as a key strategy for the synthesis of oxa-spirocycles. nih.gov This method has been used to prepare over 150 different oxa-spirocyclic compounds, demonstrating its versatility and broad applicability. nih.gov The reaction conditions for these methodologies are often mild, making them compatible with a wide range of functional groups.
The synthesis of functionalized diazocines, which are related bridged azobenzenes, has also seen improvements through the development of new synthetic routes. Key reactions include oxidative C-C coupling and reductive ring closure, with optimized conditions that improve yields and reproducibility. beilstein-journals.org
Table 2: Methodologies for the Synthesis of Diazaspiro[4.5]decane and Related Scaffolds
| Reaction Methodology | Description | Key Advantages |
| Palladium-Catalyzed Domino Reaction | A one-step synthesis of diazaspiro[4.5]decane scaffolds involving the reaction of unactivated yne-en-ynes with aryl halides. rsc.orgnih.gov | Forms multiple C-C bonds in a single operation, high regioselectivity. rsc.orgnih.gov |
| Iodocyclization | A key synthetic step for the formation of oxa-spirocycles from alkenyl alcohols. nih.gov | General and practical approach, applicable to a wide range of substrates. nih.gov |
| Intramolecular Schmidt Reaction | Synthesis of 2-amino-spiro[4.5]decane-6-ones from ketones and alkyl azides. mdpi.com | Provides access to functionalized spirocycles. mdpi.com |
| Reductive Ring Closure | A key step in the synthesis of diazocines from dinitro compounds. beilstein-journals.org | Improved yields and reproducibility through over-reduction and reoxidation. beilstein-journals.org |
Strategies for Complex Natural Product Synthesis
The spiro[4.5]decane framework is a recurring motif in a number of biologically active natural products. The enantioselective synthesis of these complex molecules is a significant challenge in organic chemistry, and the development of strategies to construct the spirocyclic core is of great interest. researchgate.net
A notable example is the total synthesis of the axane sesquiterpenes, gleenol (B1239691) and axenol, which was achieved using a readily available functionalized spiro[4.5]decane. nih.gov The key steps in this synthesis included a Claisen rearrangement to form the multi-functionalized spiro[4.5]decane as a single diastereomer and a diastereoselective reduction of a ketone. nih.gov
The psammaplysin family of marine natural products, which possess a unique 5/7-spiroisoxazoline-oxepine core, also highlights the importance of spirocycles in natural product chemistry. researchgate.net The synthesis of these compounds has been approached through strategies such as dipolar cycloaddition reactions. researchgate.net
The development of synthetic routes to spirocyclic scaffolds like this compound provides valuable tools for the synthesis of these and other complex natural products. The ability to introduce functionality at specific positions on the spirocyclic core with high stereocontrol is crucial for the successful total synthesis of these intricate molecules.
Utility in Probing Fundamental Principles of Chemical Reactivity and Stereochemistry
The well-defined, rigid three-dimensional structure of this compound makes it an excellent model system for studying fundamental principles of chemical reactivity and stereochemistry. The fixed spatial arrangement of substituents on the spirocyclic framework allows for the precise investigation of steric and electronic effects on reaction outcomes.
The stereochemistry of the spiro center and any additional chiral centers in the molecule can have a profound impact on its chemical and biological properties. The enantioselective synthesis of spirocycles has been a long-standing goal for organic chemists, and the development of asymmetric methodologies for their synthesis provides valuable insights into the factors that control stereoselectivity. researchgate.net
For example, studies on the iodocyclization reaction to form oxa-spirocycles have explored the influence of substituents on the diastereoselectivity of the reaction. nih.gov The insights gained from such studies can be applied to the design of new stereoselective reactions and the synthesis of enantiomerically pure compounds.
The crystal structures of various oxaspirocyclic compounds have been determined, providing detailed information about their molecular geometry, bond lengths, and bond angles. mdpi.com This data is invaluable for understanding the conformational preferences of these molecules and for rationalizing their reactivity.
Table 3: Stereochemical Aspects of Spirocyclic Compounds
| Spirocyclic System | Stereochemical Feature Studied | Significance |
| 2,7-Diazaspiro[4.4]nonane | Absolute configuration of the axially dissymmetric spirane. rsc.org | Elucidation of the relationship between structure and optical activity. rsc.org |
| Spiro[4.5]decane in gleenol synthesis | Diastereoselective Claisen rearrangement and ketone reduction. nih.gov | Control of multiple stereocenters in a complex molecule. nih.gov |
| 2-Amino-spiro[4.5]decane-6-ones | Diastereoselective [3 + 2] cycloaddition. mdpi.com | Development of stereoselective methods for the synthesis of functionalized spirocycles. mdpi.com |
Design and Synthesis of Advanced Scaffolds with Defined Three-Dimensional Structures
The inherent three-dimensional nature of the this compound scaffold makes it an ideal starting point for the design and synthesis of advanced scaffolds with precisely defined three-dimensional structures. These scaffolds can be used in a variety of applications, from materials science to medicinal chemistry.
In medicinal chemistry, the use of three-dimensional scaffolds is a key strategy for "escaping flatland" and improving the clinical success of drug candidates. bldpharm.com The rigid nature of spirocyclic scaffolds can reduce the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity. bldpharm.com
The design of these advanced scaffolds often involves computational methods to predict their properties and to guide their synthesis. For example, the Voronoi tessellation method has been used to design novel bone-like three-dimensional porous scaffolds with controlled microstructures and mechanical properties. nih.gov
The synthesis of these scaffolds often relies on modern synthetic techniques, such as additive manufacturing and 3D printing, which allow for the precise fabrication of complex structures. nih.govresearchgate.net The development of bioinks and other printable materials is an active area of research, with the goal of creating scaffolds that can support cell growth and tissue regeneration. mdpi.com The functional groups present in the this compound scaffold make it a suitable component for incorporation into such advanced materials.
Table 4: Design Strategies for 3D Scaffolds
| Design Strategy | Description | Application |
| Voronoi Tessellation | A computational method for creating porous structures that mimic the histomorphometry of natural tissues like bone. nih.gov | Design of scaffolds for bone tissue engineering with tunable mechanical and fluid transport properties. nih.gov |
| Additive Manufacturing (3D Printing) | Layer-by-layer fabrication of scaffolds from a digital model. nih.govresearchgate.net | Creation of scaffolds with complex geometries and controlled pore structures for tissue engineering. nih.govresearchgate.net |
| Gas Foaming | A technique for creating porous, sponge-like structures from biodegradable polymers. researchgate.net | Fabrication of scaffolds for wound care and tissue infiltration. researchgate.net |
| Sol-Gel Method | An inorganic polymerization process used to create porous materials from metal alkoxides. researchgate.net | Synthesis of bioactive glass and ceramic scaffolds. researchgate.net |
Q & A
[Basic] What are the critical parameters for optimizing the synthesis of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane to maximize yield and purity?
Methodological Answer:
Successful synthesis requires precise control of:
- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate cyclization but may promote side reactions if unregulated .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity, while protic solvents (e.g., ethanol) improve intermediate solubility .
- Reaction Time : Under-reaction leaves starting materials unreacted; over-reaction risks decomposition (monitor via TLC or HPLC) .
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Confirm structural integrity using ¹H/¹³C NMR (e.g., spirocyclic proton signals at δ 3.1–3.5 ppm) and HRMS (e.g., [M+H]+ m/z 199.1445) .
[Advanced] How can stereochemical ambiguities in this compound derivatives be resolved experimentally?
Methodological Answer:
Stereochemical analysis is critical due to the compound’s spirocyclic core and potential chiral centers. Key strategies include:
- 2D NMR Techniques :
- X-ray Crystallography : Provides definitive proof of absolute configuration, especially for crystalline salts (e.g., dihydrochloride forms) .
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by comparing experimental and computed spectra .
[Basic] Which analytical techniques are essential for verifying the structural identity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular ion (C₁₀H₁₈N₂O: 198.1368 g/mol) .
- IR Spectroscopy : Identify carbonyl (if present) or ether linkages (C-O-C stretch at 1100–1250 cm⁻¹) .
[Advanced] How can contradictory biological activity data for diazaspiro[4.5]decane analogs be reconciled across studies?
Methodological Answer:
Discrepancies often arise from subtle structural variations. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies :
- Computational Modeling :
- In Vitro/In Vivo Correlation : Validate predicted activities using kinase inhibition assays or rodent seizure models .
[Advanced] What strategies mitigate challenges in synthesizing enantiopure this compound?
Methodological Answer:
Enantioselective synthesis requires:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Catalytic Asymmetric Reactions : Employ Pd-catalyzed cross-couplings or organocatalytic Mannich reactions for stereocontrol .
- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .
Validate enantiopurity using polarimetry ([α]D) or chiral shift reagents in NMR .
[Basic] How do substituent modifications influence the physicochemical properties of this compound?
Methodological Answer:
Substituents alter key properties as follows:
- Lipophilicity : Ethyl groups increase logP (e.g., logP = 1.8 vs. 1.2 for unsubstituted analogs), enhancing blood-brain barrier penetration .
- Solubility : Polar substituents (e.g., hydroxyl or carboxylate) improve aqueous solubility but reduce membrane permeability .
- Metabolic Stability : Electron-withdrawing groups (e.g., fluorine) slow CYP450-mediated oxidation .
Quantify these effects via HPLC logk₀ measurements or shake-flask partitioning .
[Advanced] What computational tools predict the pharmacokinetic (PK) profile of this compound derivatives?
Methodological Answer:
Leverage in silico ADMET prediction platforms :
- SwissADME : Estimates bioavailability, BBB penetration, and CYP inhibition .
- Molinspiration : Calculates topological polar surface area (TPSA) to predict intestinal absorption .
- pkCSM : Simulates volume of distribution (Vd) and half-life (t₁/₂) based on molecular descriptors .
Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
